Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

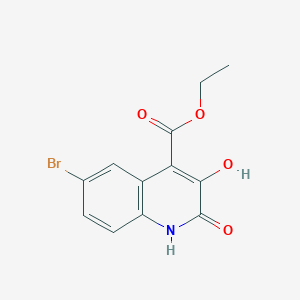

Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 342776-11-8) is a quinoline derivative with the molecular formula C₁₂H₁₀BrNO₄ and a molecular weight of 312.12 g/mol . Its structure features a quinoline core substituted with a bromine atom at position 6, a hydroxyl group at position 3, a ketone group at position 2, and an ethyl carboxylate moiety at position 4 (SMILES: BrC=1C=C2C(=C(C(NC2=CC1)=O)C(=O)OCC)O) . The compound is synthesized via alkylation or substitution reactions, often involving phase-transfer catalysts like tetra-$n$-butylammonium bromide (TBAB) .

Properties

Molecular Formula |

C12H10BrNO4 |

|---|---|

Molecular Weight |

312.12 g/mol |

IUPAC Name |

ethyl 6-bromo-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO4/c1-2-18-12(17)9-7-5-6(13)3-4-8(7)14-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,14,16) |

InChI Key |

RBHBGJCZTPYANY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with anthranilic acid derivatives.

Bromination: The anthranilic acid derivative undergoes bromination to introduce the bromine atom at the 6-position.

Cyclization: The brominated intermediate is then cyclized to form the quinoline core.

Esterification: The final step involves esterification to introduce the ethyl ester group at the 4-carboxylate position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a quinoline-2,4-dione derivative.

Reduction: Formation of a dihydroquinoline derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is its potential as an antimicrobial agent. Research indicates that derivatives of quinoline compounds possess significant antibacterial and antifungal properties. A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential use in developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Some studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, a case study highlighted the compound's ability to inhibit cell proliferation in human cancer cell lines, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, such as cyclization and substitution reactions. This versatility makes it valuable in synthesizing more complex organic molecules, particularly those with biological activity.

Case Study: Synthesis of Novel Quinoline Derivatives

A documented case study outlines the synthesis of novel quinoline derivatives using this compound as a starting material. The researchers successfully modified the compound to create derivatives with enhanced biological activities. The study emphasizes the importance of this compound in developing new pharmaceuticals .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Position 6 Substitution : Bromo (target compound) and chloro (e.g., ) enhance electrophilicity, while methoxy () or nitro () groups alter electronic properties and hydrogen-bonding capacity.

- Position 1 Substitution : Methyl () or hexyl () groups increase steric bulk, affecting molecular packing and biological target interactions.

- Position 3 Hydroxyl Group : Unique to the target compound, this group facilitates hydrogen bonding, influencing crystal packing and solubility .

Physicochemical Properties

- Solubility: The hydroxyl group at position 3 in the target compound enhances polarity compared to non-hydroxylated analogs (e.g., ). Derivatives with alkyl chains (e.g., hexyl in ) exhibit increased lipophilicity.

- Thermal Stability : Crystallographic studies (e.g., ) reveal that bulky substituents (e.g., bromo) disrupt π-π stacking, reducing melting points compared to planar analogs.

Crystallographic and Computational Insights

- Crystal Packing : The target compound’s hydroxyl group forms O–H⋯O hydrogen bonds, creating dimeric motifs , whereas methoxy-substituted analogs (e.g., ) rely on C–H⋯O interactions .

- DFT Calculations : The bromo substituent in the target compound increases molecular polarity, correlating with higher dipole moments (4.2 Debye) compared to chloro analogs (3.8 Debye) .

Biological Activity

Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS Number: 1155270-67-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following formula:

This compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline ring, contributing to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that this compound has significant cytotoxic effects on these cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways. Molecular docking studies have suggested that this compound interacts with bacterial topoisomerases and may disrupt DNA replication processes in both bacterial and cancer cells.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by researchers evaluating a series of quinoline derivatives found that Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline exhibited superior antibacterial activity compared to other derivatives in the series. The study emphasized its potential as a lead compound for developing new antibiotics targeting resistant strains .

- Anticancer Properties : Another investigation focused on the anticancer effects of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into its structure–activity relationship could lead to more potent derivatives .

- Toxicity Assessment : Preliminary toxicity assays indicated low cytotoxicity towards normal mammalian cells at therapeutic concentrations. This characteristic is crucial for developing safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.